REACTION_CXSMILES
|
[Br:1]C1CC2C(=CC=CC=2F)C1=O.[Cl:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][C:22]=1[Cl:23])[C:19](=[O:24])[CH2:18][CH2:17]2>[Cu](Br)Br.O1CCOCC1>[Br:1][CH:18]1[CH2:17][C:16]2[C:20](=[CH:21][C:22]([Cl:23])=[C:14]([Cl:13])[CH:15]=2)[C:19]1=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=CC=CC(=C2C1)F)=O
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC(C2=CC1Cl)=O
|
Name
|
copper bromide
|
Quantity
|
16.1 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purifying by silica column chromatography with an ethyl acetate-cyclohexane mixture (10-90 by volume) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(C2=CC(=C(C=C2C1)Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |